1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various kinds of synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthetic Studies and Methodologies
Synthetic Routes to Thiazoline Peptides : Research by Hirotsu, Shiba, and Kaneko (1970) on the synthesis of thiazoline peptides via the iminoether coupling method highlights the foundational synthetic approaches relevant to compounds like 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine, demonstrating the versatility of imine compounds in peptide synthesis (Hirotsu, Shiba, & Kaneko, 1970).
Catalysis by Imino-N-heterocyclic Carbene Complexes : A study by Abubakar and Bala (2020) reported on cobalt(III) complexes with imino-functionalized N-heterocyclic carbene ligands, showcasing their effectiveness in the catalytic transfer hydrogenation of ketones. This illustrates the catalytic potential of imine-based compounds in organic synthesis (Abubakar & Bala, 2020).
Biological Activities
- DNA Binding and Cytotoxicity of Schiff Base Copper(II) Complexes : Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, demonstrating their significant DNA binding ability and cytotoxic effects against various cancer cell lines. This research suggests the potential therapeutic applications of benzimidazole and imine derivatives in cancer treatment (Paul et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition Efficiency of Imidazoline Derivatives : Cruz et al. (2004) evaluated the corrosion inhibition efficiency of 1-(2-ethylamino)-2-methylimidazoline and related compounds, demonstrating their effectiveness in protecting carbon steel in acid media. This underscores the application of imine and imidazoline compounds in corrosion inhibition (Cruz et al., 2004).
Chemical Synthesis
- Ionic Liquid Catalysis for Imidazole Synthesis : Zang et al. (2010) utilized the ionic liquid 1-ethyl-3-methylimidazole acetate for the efficient synthesis of trisubstituted imidazoles, highlighting innovative catalytic approaches in the synthesis of imidazole derivatives, which could be relevant to the synthesis of 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine (Zang et al., 2010).
Future Directions
The future directions of research into imidazole derivatives are likely to be influenced by their broad range of chemical and biological properties . These compounds have become an important synthon in the development of new drugs , and their potential applications in medicine and other fields continue to be explored.
properties
IUPAC Name |
1-ethyl-3-propylbenzimidazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-3-9-15-11-8-6-5-7-10(11)14(4-2)12(15)13/h5-8,13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDOJICOOSZOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N(C1=N)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.